molecular formula C15H16N2O5S2 B2971898 N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034434-44-9

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2971898
CAS RN: 2034434-44-9
M. Wt: 368.42
InChI Key: XNOMBMVZCOCLFQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C15H16N2O5S2 and its molecular weight is 368.42. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Medicinal Applications

Sulfonamide derivatives have been extensively studied for their broad biological activities, including antibacterial, antifungal, and cytotoxic effects. For instance, Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their transition metal complexes, demonstrating moderate to significant antibacterial activity and good antifungal activity against various strains (Chohan & Shad, 2011). Similarly, Azab et al. (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety as antibacterial agents, finding high activities in several compounds (Azab, Youssef, & El-Bordany, 2013). These studies underscore the potential of sulfonamide derivatives in developing new antimicrobial agents.

Anti-inflammatory and Antioxidant Properties

Sulfonamide compounds have also shown promising anti-inflammatory and antioxidant properties. Chegaev et al. (2014) prepared furazan and furoxan sulfonamides, studying their inhibition of human carbonic anhydrase isoforms and demonstrating significant intraocular pressure-lowering effects in vivo, suggesting potential as antiglaucoma agents (Chegaev et al., 2014). This highlights the therapeutic potential of sulfonamide derivatives in treating diseases with inflammatory and oxidative stress components.

Material Science and Hydrogel Modification

In the field of materials science, sulfonamide compounds have been used to modify hydrogels, enhancing their properties for potential medical applications. Aly and El-Mohdy (2015) modified radiation-induced polyvinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including sulfonamide derivatives, improving their thermal stability and biological activities (Aly & El-Mohdy, 2015). These modifications can enhance the utility of hydrogels in drug delivery systems and wound healing applications.

properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5S2/c1-9-15(10(2)22-17-9)24(19,20)16-7-12(18)14-4-3-13(21-14)11-5-6-23-8-11/h3-6,8,12,16,18H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOMBMVZCOCLFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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